molecular formula C14H23NO4S B1421471 Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate CAS No. 1251923-29-1

Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate

Cat. No.: B1421471
CAS No.: 1251923-29-1
M. Wt: 301.4 g/mol
InChI Key: NDNFABIUONPIRT-UHFFFAOYSA-N
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Description

Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate is a specialized chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture combining an adamantane moiety with a methanesulfonamide group, a structure known to contribute to significant biological activity. The adamantane group is a privileged scaffold in drug discovery, extensively utilized in the development of antiviral agents. Research into adamantane derivatives has demonstrated their high inhibitory activity against orthopoxviruses, such as the vaccinia virus, with some compounds exhibiting a selectivity index that surpasses that of the reference drug cidofovir . Furthermore, adamantane-based molecules are recognized as potent and selective inhibitors of therapeutic targets like the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders including type 2 diabetes and obesity . The lipophilic and rigid nature of the adamantane group often enhances binding affinity and metabolic stability. Concurrently, the methanesulfonamido functional group is a key structure in various pharmacologically active compounds. Sulfonamide derivatives have been investigated for a wide spectrum of activities, displaying potential as antiproliferative agents against several cancer lines by inhibiting proteins like myeloid cell leukemia-1, and as neuroprotective agents through the inhibition of human carbonic anhydrase . The integration of this group can be crucial for modulating electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, within a biological target. This combination of structural features makes this compound a valuable intermediate for researchers exploring new chemical entities. Its potential applications span the synthesis of novel s oluble epoxide hydrolase (sEH) inhibitors for treating inflammatory diseases , the development of new antiviral therapies , and the pursuit of inhibitors for various enzymes involved in metabolic and proliferative disorders . Researchers are encouraged to leverage this compound as a building block to develop and characterize new bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-(methanesulfonamido)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-19-13(16)12(15-20(2,17)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNFABIUONPIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate typically involves multiple steps starting from commercially available adamantane derivatives. One common route includes the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Sulfonamide Formation: The functionalized adamantane is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamido group.

    Esterification: The final step involves the esterification of the sulfonamide with methyl chloroacetate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce additional functional groups.

    Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.

    Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of ester and sulfonamide groups.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups on the adamantane core.

    Reduction: Formation of alcohols or amines from ester and sulfonamide groups.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
HCT1163.7Doxorubicin0.5
MCF-73.1Etoposide1.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and various bacterial strains.

Research Insights:

  • Derivatives of this compound demonstrated enhanced inhibition against M. tuberculosis compared to standard treatments.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Mycobacterium tuberculosis5

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.

Findings:

  • The compound has shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis.

Synthesis and Characterization

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance biological activity.

Synthesis Overview:

MethodologyDescription
Diazo-CouplingA method for synthesizing aromatic compounds via coupling diazonium salts.
Knoevenagel CondensationA reaction between an aldehyde or ketone and an active hydrogen compound.
Biginelli ReactionA multi-component reaction producing dihydropyrimidinones.
Microwave-Assisted SynthesisUtilizes microwave radiation to accelerate chemical reactions.

Case Studies and Research Insights

Several studies have documented the efficacy of this compound in treating bacterial infections and tuberculosis:

Case Study 1: Antitubercular Efficacy

A peer-reviewed study highlighted that specific derivatives of this compound showed significant reduction in the growth of M. tuberculosis in vitro, suggesting their potential as new therapeutic agents for tuberculosis treatment.

Case Study 2: Antibacterial Activity

Research on antibacterial properties revealed that certain derivatives were effective against resistant bacterial strains, indicating their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to penetrate cell membranes, while the sulfonamide and ester groups can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
  • CAS Number : 1251923-29-1
  • Molecular Formula: C₁₄H₂₃NO₄S
  • Molecular Weight : 301.40 g/mol (calculated based on formula in )

This compound features a rigid adamantane core linked to a methanesulfonamido group and a methyl ester moiety.

Structural and Functional Comparison with Similar Compounds

Adamantane-Based Derivatives

Adamantane derivatives are widely studied for their unique physicochemical properties and applications in pharmaceuticals and materials science. Below is a comparative analysis:

Compound Key Functional Groups CAS Number Molecular Formula Distinct Features
This compound Adamantane, sulfonamido, methyl ester 1251923-29-1 C₁₄H₂₃NO₄S Combines rigidity (adamantane) with sulfonamido (metabolic stability) and ester (reactivity).
2-(4-(Adamantan-1-yl)phenoxy)acetic acid Adamantane, phenoxy, carboxylic acid Not provided C₁₈H₂₂O₃ Phenoxy group increases aromaticity; carboxylic acid enhances acidity .
3-Methyl-1-adamantylisothiocyanate Adamantane, isothiocyanate Not provided C₁₁H₁₅NS Isothiocyanate group offers nucleophilic reactivity; lacks polar ester/sulfonamido .
1-Adamantylzinc bromide Adamantane, zinc-bromide complex 312624-15-0 C₁₀H₁₅BrZn Organometallic properties; used in cross-coupling reactions, unlike non-metallic analogs .

Key Observations :

  • Ester functionality enables reactivity in hydrolysis or transesterification reactions, a feature absent in isothiocyanate or organometallic derivatives.

Methyl Esters with Varied Backbones

Methyl esters are common in organic synthesis and pharmaceuticals. Below is a comparison with simpler esters:

Compound Structure CAS Number Molecular Formula Key Differences
Methyl 2-hydroxyacetate Hydroxy, methyl ester 96-35-5 C₃H₆O₃ Lacks adamantane and sulfonamido; smaller size and higher polarity .
Methyl 2-hexenoate Hexenoate chain, methyl ester 2396-77-2 C₇H₁₂O₂ Unsaturated chain increases flexibility; no adamantane or sulfonamido .

Key Observations :

  • The target compound’s adamantane core introduces steric hindrance and rigidity, contrasting with linear esters like methyl 2-hexenoate.

Biological Activity

Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₁₃H₁₉NO₄S
  • Molecular Weight: 273.36 g/mol
  • CAS Number: 1251923-29-1

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests several potential mechanisms:

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: The adamantane structure may enhance binding affinity to certain receptors, potentially modulating their activity.
  • Antimicrobial Activity: Preliminary studies indicate the compound exhibits antimicrobial properties against a range of pathogens, possibly through disruption of bacterial cell wall synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. A notable study reported:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's potential anticancer properties have also been investigated. In vitro studies using human carcinoma cell lines demonstrated:

  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: 15 µM after 48 hours of treatment

This indicates significant cytotoxicity, warranting further exploration into its mechanisms and efficacy in vivo.

Case Study: Antiviral Activity

A study published in Pharmaceutical Research examined the antiviral effects of this compound against influenza A virus. The results indicated that the compound could inhibit viral replication by interfering with the viral entry process into host cells.

Research Findings Summary

  • Study on Enzyme Interaction: A detailed analysis showed that this compound binds to dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria.
  • Pharmacokinetic Studies: Preliminary pharmacokinetic assessments suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
  • Safety Profile: Toxicological evaluations indicate low toxicity levels in rodent models, supporting its potential as a safe therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
Reactant of Route 2
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Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate

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